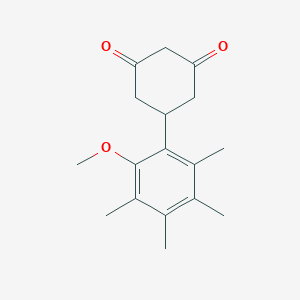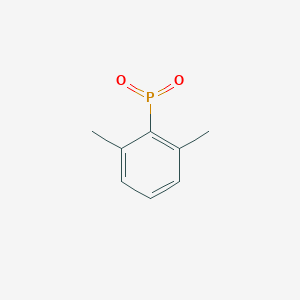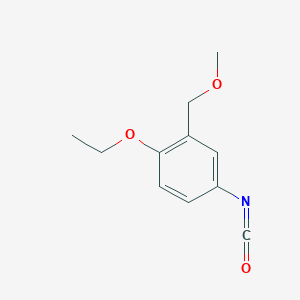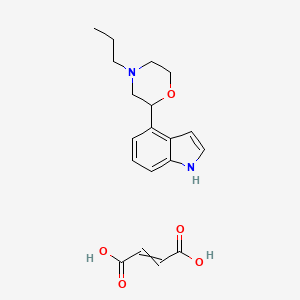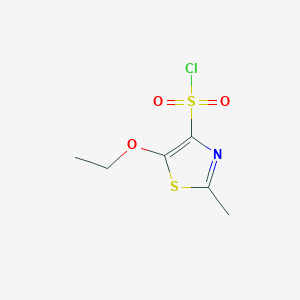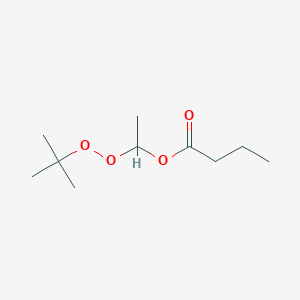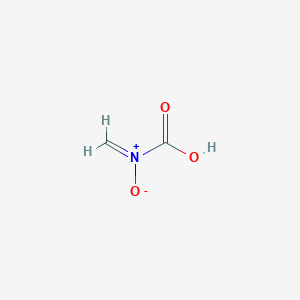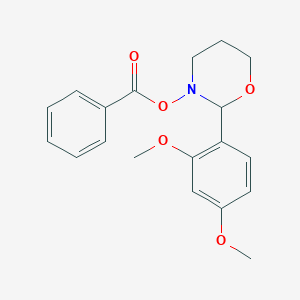
3-(Benzoyloxy)-2-(2,4-dimethoxyphenyl)-1,3-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzoyloxy)-2-(2,4-dimethoxyphenyl)-1,3-oxazinane is a complex organic compound that belongs to the class of oxazinanes These compounds are characterized by a six-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoyloxy)-2-(2,4-dimethoxyphenyl)-1,3-oxazinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a benzoyl chloride derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoyloxy)-2-(2,4-dimethoxyphenyl)-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzoyloxy and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(Benzoyloxy)-2-(2,4-dimethoxyphenyl)-1,3-oxazinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with applications in drug discovery and development.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)-2-(2,4-dimethoxyphenyl)-1,3-oxazinane involves its interaction with molecular targets and pathways within biological systems. The benzoyloxy and dimethoxyphenyl groups may play a role in binding to specific receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzoyloxy)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine
- 3-(Benzoyloxy)-2-(2,4-dimethoxyphenyl)-1,3-thiazane
Uniqueness
3-(Benzoyloxy)-2-(2,4-dimethoxyphenyl)-1,3-oxazinane is unique due to its specific combination of functional groups and ring structure
Properties
CAS No. |
88690-83-9 |
|---|---|
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-1,3-oxazinan-3-yl] benzoate |
InChI |
InChI=1S/C19H21NO5/c1-22-15-9-10-16(17(13-15)23-2)18-20(11-6-12-24-18)25-19(21)14-7-4-3-5-8-14/h3-5,7-10,13,18H,6,11-12H2,1-2H3 |
InChI Key |
FSTGOGSTAAANPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N(CCCO2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


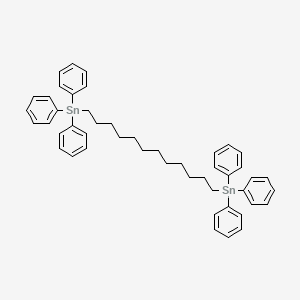
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
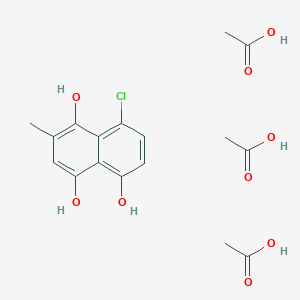
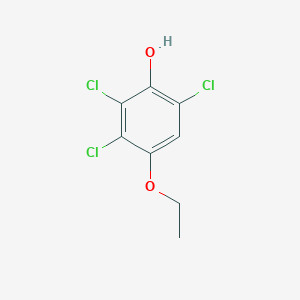
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
